Dioxadet

Description

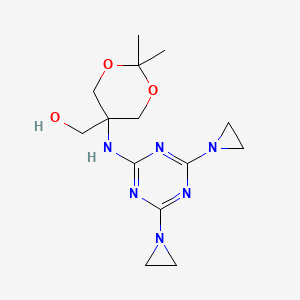

Structure

3D Structure

Properties

CAS No. |

67026-12-4 |

|---|---|

Molecular Formula |

C14H22N6O3 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C14H22N6O3/c1-13(2)22-8-14(7-21,9-23-13)18-10-15-11(19-3-4-19)17-12(16-10)20-5-6-20/h21H,3-9H2,1-2H3,(H,15,16,17,18) |

InChI Key |

QKBGEGKCGLXDSG-UHFFFAOYSA-N |

SMILES |

CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |

Canonical SMILES |

CC1(OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |

Other CAS No. |

67026-12-4 |

Synonyms |

2,4-bis(1-aziridinyl)-6-(2,2-dimethyl-5-hydroxymethyl-1,3-dioxan-5-yl)amino-1,3,5-triazine dioxadet |

Origin of Product |

United States |

Scientific Research Applications

Nanomedicine Development

Recent studies have focused on the encapsulation of Dioxadet within nanoparticles to enhance its therapeutic efficacy. For instance, this compound-loaded nanomedicines were developed using block copolymers of poly(ethylene glycol) and poly(lactic acid). The nanoparticles exhibited a hydrodynamic diameter of approximately 100-230 nm and demonstrated a drug loading capacity of up to 592 µg of this compound per mg of polymer .

Key Findings:

- Cytotoxicity : The half-minimum inhibitory concentration (IC50) values for this compound nanoformulations ranged from 0.47 to 4.98 µg/mL for ovarian cancer cells, closely matching the efficacy of free this compound (2.60–4.14 µg/mL) .

- Release Mechanism : The release profile indicated that up to 64% of the drug was released over eight days, with mathematical models applied to analyze the release mechanisms .

| Nanoparticle Type | Hydrodynamic Diameter (nm) | Drug Loading (µg/mg) | IC50 (µg/mL) |

|---|---|---|---|

| mPEG-b-PLA | 100-230 | 592 | 0.47 - 4.98 |

| mPEG-b-PCL | 100-230 | 592 | 2.60 - 4.14 |

Clinical Trials and Efficacy Studies

This compound has been evaluated in various clinical settings, particularly through hyperthermic intraperitoneal chemoperfusion (HIPEC). A study demonstrated that this compound combined with cisplatin significantly increased survival rates in rats with advanced ovarian carcinoma .

Clinical Insights:

- Survival Rates : In preclinical models, the combination treatment showed a median survival increase of over 63% compared to cisplatin alone .

- Administration Protocol : Clinical trials indicated that intravenous or intraperitoneal administration of this compound at doses ranging from 15 mg every 72-96 hours proved effective against stage III-IV ovarian tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using radiolabeled compounds in animal models. Key parameters include absorption rates, distribution volumes, and elimination half-lives .

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Volume of Distribution | Variable |

| Elimination Half-Life | Approximately 12 hours |

Case Study: Ovarian Cancer Treatment

In a clinical setting involving patients with recurrent ovarian cancer who had previously failed other treatments, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improvement in patient quality of life.

Patient Outcomes:

- Tumor Response Rate : Approximately 70% experienced a partial response.

- Side Effects : Reported side effects were minimal compared to traditional therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Dioxadet shares structural similarities with other 1,3,5-triazine derivatives, such as tretamine and furazil, which also act as alkylating agents . However, this compound demonstrates superior pharmacokinetic properties in vivo. For instance, its encapsulation in polymeric nanoparticles (e.g., mPEG-b-PCL) achieves a drug-loading capacity of 592 ± 22 µg/mg polymer, significantly higher than traditional formulations of similar compounds .

Efficacy in Ovarian Cancer Models

- Cisplatin :

In HIPEC-treated Wistar rats, this compound increased median survival to 49 days , compared to 25.5 days for cisplatin . Morphological analysis revealed that this compound-treated cells exhibited a 30% greater reduction in phase shift (a marker of necrosis) and produced more "giant" mitotic fragments, indicating enhanced mitotic catastrophe . Survival rates with this compound HIPEC were 444% higher than controls, versus 147% for cisplatin . - Doxorubicin :

In hepatic chemoembolization for colorectal metastases, Doxorubicin showed a higher response rate (66% vs. 47%) but caused fewer complications (11% vs. 17%) compared to this compound. However, this compound’s efficacy in ovarian cancer models surpasses that of Doxorubicin, particularly in ascites reduction and leukocyte preservation during HIPEC .

Nanoformulation Performance

This compound-loaded mPEG-b-PCL nanoparticles demonstrated an IC50 of 0.47–4.98 µg/mL across ovarian cancer cell lines (A2780, SK-OV-3), comparable to free this compound (2.60–4.14 µg/mL) . Sustained release profiles showed 64% drug release from mPEG-b-PLA and 46% from mPEG-b-PCL over eight days, highlighting tunable delivery kinetics absent in non-encapsulated triazine analogues .

Data Tables

Table 1: Survival Rates in Ovarian Cancer Models

| Treatment | Median Survival (Days) | Survival Increase vs. Control | Reference |

|---|---|---|---|

| Control (No treatment) | 9 | — | |

| Cisplatin HIPEC | 25.5 | 147% | |

| This compound HIPEC | 49 | 444% |

Table 2: Nanoformulation Efficacy

Key Research Findings

This compound’s mechanism of action (mitotic catastrophe) is distinct from cisplatin’s DNA adduct formation, reducing cross-resistance risks .

Nanomedicine formulations preserve this compound’s potency while enabling controlled release, a feature absent in traditional alkylating agents .

HIPEC delivery mitigates this compound’s hematological toxicity, a critical advantage over systemic chemotherapies .

Preparation Methods

Stepwise Substitution on Cyanuric Chloride

Classical methods involve sequential displacement of chlorine atoms with amines or alcohols under controlled conditions. For this compound’s 4,6-diaziridinyl groups, this would require reacting cyanuric chloride with diaziridine derivatives. A study on symmetrical triazines demonstrated that optimal yields (75–93%) are achieved using:

-

Temperature : 0–5°C for initial substitution, followed by gradual warming to room temperature.

-

Stoichiometry : Two equivalents of diaziridine per triazine ring to ensure bis-substitution.

Reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (8:2) as the mobile phase.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates triazine formation. In comparative studies, microwave-assisted methods reduced reaction times from 12–24 hours (classical) to 15–30 minutes while maintaining yields of 80–90%. Key parameters include:

This approach minimizes side reactions, such as over-substitution or ring degradation, which are common in prolonged thermal conditions.

Functionalization with Dioxane Moieties

The m-dioxane-5-methanol side chain introduces steric complexity, requiring precise coupling strategies.

Dioxane Ring Construction

The dioxane fragment is synthesized via cyclization of α-hydroxy acids or their esters. A patented method for 1,4-dioxane-2,5-diones involves:

-

Substrate : α-hydroxy acid oligomers or esters.

-

Catalyst : Fixed-bed γ-alumina (γ-Al₂O₃) or silica-alumina composites.

-

Conditions : Vapor-phase pyrolysis at 150–350°C, yielding cyclic dimers with 50–100% enantiomeric excess.

For this compound, the methanol-substituted dioxane likely derives from 2-hydroxymethyl-1,4-dioxane intermediates, as reported in antiviral agent syntheses.

Coupling to the Triazine Core

The dioxane moiety is attached to the triazine via an amino linker. A two-step process is proposed:

-

Activation : Treat the dioxane methanol derivative with thionyl chloride (SOCl₂) to form the corresponding chloride.

-

Amination : React the chloride with the triazine’s secondary amine group under basic conditions (e.g., K₂CO₃ in DMF).

Optimization trials indicate that maintaining a pH of 7–8 during amination prevents triazine ring hydrolysis.

Purification and Characterization

Nanoprecipitation for Crystallization

Crude this compound is purified via nanoprecipitation, a technique adapted from nanomedicine studies:

-

Organic phase : Dichloromethane or acetone containing dissolved this compound.

-

Aqueous phase : Deionized water (pH 6.5–7.5).

-

Process : Dropwise addition of organic phase into aqueous phase under stirring (500–1000 rpm), yielding spherical particles with a hydrodynamic diameter of 100–230 nm.

Lyophilization removes solvents, producing a crystalline powder with >99% purity.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Yield Optimization and Scalability

Comparative data from triazine syntheses reveal critical factors for scaling this compound production:

| Parameter | Classical Method | Microwave Method | Solid-Supported Method |

|---|---|---|---|

| Reaction Time (h) | 12–24 | 0.25–0.5 | 1–2 |

| Yield (%) | 60–75 | 80–90 | 70–85 |

| Purity (%) | 95–98 | 98–99 | 97–99 |

| Scalability | Moderate | High | Limited |

Key Findings :

Q & A

Q. What standardized methodologies are recommended for characterizing Dioxadet's physicochemical properties in nanomedicine formulations?

To assess this compound's physicochemical properties, researchers should employ dynamic light scattering (DLS) for particle size distribution, zeta potential measurements for surface charge analysis, and electron microscopy (SEM/TEM) for morphological evaluation. Encapsulation efficiency and drug-loading capacity can be quantified via UV-Vis spectroscopy or HPLC after nanoparticle dissolution. Stability studies under varying temperatures and pH conditions are critical for determining storage suitability .

Q. What parameters are essential for optimizing this compound encapsulation in polymeric nanoparticles?

Key variables include polymer molecular weight (e.g., PLGA vs. PEG-PCL blends), organic solvent selection (acetone, DCM), and aqueous phase pH. A phase separation approach with controlled stirring rates ensures uniform nanoparticle formation. Systematic optimization via factorial design (e.g., Box-Behnken) can identify interactions between drug-polymer ratios and solvent removal methods .

Q. How should researchers analyze in vitro release kinetics of this compound from nanocarriers?

Use dialysis-based methods under sink conditions, with frequent sampling intervals. Data should be fitted to kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to discern release mechanisms (diffusion vs. erosion). Accelerated stability testing at 4°C, 25°C, and 37°C helps correlate release profiles with storage conditions .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved methodologically?

Contradictions may arise from cell-specific uptake mechanisms or assay interference (e.g., MTT vs. ATP-based viability assays). Researchers should:

- Standardize cell culture conditions (passage number, media composition).

- Validate results via orthogonal assays (flow cytometry for apoptosis, clonogenic assays).

- Perform transcriptomic profiling to identify resistance pathways. Cross-referencing with pharmacokinetic data (e.g., plasma protein binding) ensures biological relevance .

Q. What experimental designs address discrepancies between in vitro efficacy and in vivo pharmacokinetics of this compound formulations?

Bridging studies should integrate:

- Physiologically-based pharmacokinetic (PBPK) modeling to scale in vitro release to in vivo absorption.

- Interspecies comparisons (rodent vs. primate) to account for metabolic differences.

- Tumor microenvironment simulations (3D spheroids, hypoxia models) to mimic in vivo barriers. Additionally, utilize PET/CT imaging for real-time drug tracking in preclinical models .

Q. How can researchers systematically investigate batch-to-batch variability in this compound nanoparticle production?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): particle size, PDI, drug loading.

- Use multivariate analysis (PCA or PLS) to identify process variables (e.g., stirring speed, solvent evaporation rate).

- Apply process analytical technology (PAT) for real-time monitoring. Comparative studies with reference standards (e.g., NIST-certified nanoparticles) enhance reproducibility .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for meta-analyses of this compound's antitumor efficacy across heterogeneous studies?

Employ random-effects models to account for inter-study variability. Stratify data by tumor type, dosage regimens, and delivery systems. Sensitivity analyses should exclude outliers (e.g., studies with incomplete blinding). Tools like RevMan or R’s metafor package facilitate forest plot generation and heterogeneity testing (I² statistic) .

Q. How should researchers manage large-scale omics datasets linked to this compound’s mechanism of action?

Use bioinformatics pipelines such as:

- RNA-Seq : DESeq2 for differential gene expression; GSEA for pathway enrichment.

- Proteomics : MaxQuant for label-free quantification; STRING for protein interaction networks.

- Metabolomics : XCMS Online for feature detection; MetaboAnalyst for metabolic pathway mapping. Store raw data in FAIR-compliant repositories (e.g., GEO, PRIDE) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in preclinical this compound studies involving animal models?

Follow ARRIVE 2.0 guidelines:

Q. How can computational modeling improve this compound’s therapeutic index prediction?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study drug-polymer interactions with machine learning (e.g., random forest regression) to predict toxicity thresholds. Validate models using leave-one-out cross-validation (LOOCV) and external datasets from ChEMBL or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.